BenchChemオンラインストアへようこそ!

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

ATR kinase inhibition DNA damage response SAR differentiation

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (CAS 1207029-41-1) is a synthetic small molecule (C15H11FN4O2, MW 298.28) belonging to the aminopyrazine-isoxazole derivative class. Its core architecture—a pyrazine-2-carboxamide linked via a methylene bridge to a 5-(2-fluorophenyl)isoxazole—places it within a privileged chemotype extensively explored in Vertex Pharmaceuticals' ATR kinase inhibitor patent estate and in independent isoxazolo-pyrazine GABA_A α5 receptor ligand programs.

Molecular Formula C15H11FN4O2
Molecular Weight 298.277
CAS No. 1207029-41-1
Cat. No. B2692813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
CAS1207029-41-1
Molecular FormulaC15H11FN4O2
Molecular Weight298.277
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)F
InChIInChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)14-7-10(20-22-14)8-19-15(21)13-9-17-5-6-18-13/h1-7,9H,8H2,(H,19,21)
InChIKeyVICFQJAEVFPMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (CAS 1207029-41-1) – Structural Classification & Procurement Context


N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (CAS 1207029-41-1) is a synthetic small molecule (C15H11FN4O2, MW 298.28) belonging to the aminopyrazine-isoxazole derivative class. Its core architecture—a pyrazine-2-carboxamide linked via a methylene bridge to a 5-(2-fluorophenyl)isoxazole—places it within a privileged chemotype extensively explored in Vertex Pharmaceuticals' ATR kinase inhibitor patent estate [1] and in independent isoxazolo-pyrazine GABA_A α5 receptor ligand programs [2]. The 2-fluorophenyl substituent is a lipophilic bioisostere known to modulate target binding, metabolic stability, and membrane permeability [3]. For procurement purposes, this compound is currently positioned as a research tool or synthetic intermediate; its structural novelty relative to clinical candidates such as VX-970 (M6620) suggests utility in structure-activity relationship (SAR) exploration.

Why N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide Substitution Cannot Be Assumed


The aminopyrazine-isoxazole scaffold exhibits pronounced sensitivity to even minor structural modifications, making generic substitution unreliable without confirmatory data. The position of the fluorophenyl group (2-fluoro vs. 3- or 4-fluoro), the nature of the heterocyclic carboxamide (pyrazine-2-carboxamide vs. pyrazole-4-carboxamide or other bioisosteres), and the linker geometry each independently govern target engagement across the class. In fluorophenyl-isoxazole-carboxamide anticancer evaluation studies, the 2f analog demonstrated an IC50 of 5.76 µg/mL against Hep3B cells, while closely related congeners (2a–2e) showed IC50 values ranging from 7.66–11.60 µg/mL—a nearly twofold potency window arising solely from peripheral substitution [1]. Similarly, in AMPA receptor modulation, isoxazole-carboxamide derivatives ISX-11 and ISX-8 exhibited IC50 values of 4.4 µM and 4.6 µM respectively, with distinct deactivation kinetics attributable to specific substituent patterns [2]. No direct biological data for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is available in the peer-reviewed literature. Procurement decisions must therefore weigh structural analogy against the absence of verified activity.

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide Quantitative Differentiator Guide


Structural Distinction from ATR Clinical Candidate VX-970: Pyrazine-2-Carboxamide vs. Aminopyrazine Core

Compared to the clinical ATR inhibitor VX-970 (M6620), which features an aminopyrazine-isoxazole core with an isopropylsulfonyl substituent [1], N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide presents a distinct pyrazine-2-carboxamide head group and a 2-fluorophenyl tail. No direct ATR IC50 data are available for this compound; class-level inference indicates that the carboxamide linkage alters the hinge-binding hydrogen bond network compared to the 2-aminopyrazine motif critical for VX-970's 19 nM ATR biochemical IC50 [1]. This structural divergence positions CAS 1207029-41-1 as a potential tool for probing ATR active site topology distinct from the Charrier/Vertex series.

ATR kinase inhibition DNA damage response SAR differentiation

Fluorophenyl Positional Isomerism: 2-Fluoro vs. 4-Fluoro in Antiproliferative Activity

A systematic study of fluorophenyl-isoxazole-carboxamide derivatives against Hep3B hepatocellular carcinoma cells established that the most potent analog (compound 2f) achieved an IC50 of 5.76 µg/mL, with other congeners (2a–2e) ranging from 7.66–11.60 µg/mL [1]. The 2-fluorophenyl substitution pattern present in CAS 1207029-41-1 is a key variable in this series; however, compound 2f in the Hawash study utilizes a different carboxamide substitution than pyrazine-2-carboxamide, and the specific N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide was not directly tested. This evidence establishes the 2-fluorophenyl-isoxazole substructure as a potency-enhancing motif, but does not validate the pyrazine-2-carboxamide tail.

Anticancer activity fluorophenyl SAR Hep3B hepatocellular carcinoma

GABA_A α5 Receptor Pharmacophore Comparison: Isoxazolo-Pyrazine Ligand Class vs. Target Compound

Isoxazolo-pyrazine derivatives have been disclosed as selective GABA_A α5 receptor inverse agonists with cognition-enhancing potential [1]. The patent-defined pharmacophore typically requires a fused isoxazolo-pyrazine bicycle rather than the isoxazole-methylene-pyrazine linear architecture present in CAS 1207029-41-1. Class-level Ki values for optimized GABA_A α5 ligands in this series reach sub-10 nM binding affinity [1]. N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has not been evaluated for GABA_A receptor binding; its non-fused structure likely results in significantly reduced affinity compared to the bicyclic patent examples.

GABA_A α5 receptor cognition enhancement isoxazolopyrazine scaffold

Physicochemical Differentiation: Calculated LogP and TPSA vs. Experimental Drug-Likeness Benchmarks

While no experimental LogP or solubility data are published for CAS 1207029-41-1, the fluorophenyl-isoxazole-carboxamide series demonstrates favorable drug-likeness profiles. All compounds 2a–2f fulfilled Lipinski's Rule of Five in silico [1]. The 2-fluorophenyl substitution increases lipophilicity compared to unsubstituted phenyl analogs, with 5-(2-fluorophenyl)isoxazole having a measured LogP of 2.48 . For procurement, the presence of both a pyrazine (additional H-bond acceptor) and a 2-fluorophenyl group suggests a balanced polarity profile distinct from more lipophilic clinical ATR inhibitors bearing isopropylsulfonyl groups.

Drug-likeness Lipinski parameters pharmacokinetic prediction

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide: Evidence-Grounded Application Scenarios for Procurement


ATR Kinase Inhibitor SAR Probe with Divergent Hinge-Binding Topology

Procurement of CAS 1207029-41-1 is justified for laboratories engaged in ATR kinase inhibitor optimization seeking to explore chemical space beyond the 2-aminopyrazine series exemplified by VX-970 and ceralasertib (AZD6738) [1]. The pyrazine-2-carboxamide head group may alter the hydrogen-bonding interaction with the ATR hinge residue (Thr2549) relative to the 2-aminopyrazine motif, potentially affecting both potency and selectivity profiles within the PIKK kinase family [1]. Users must allocate resources for in-house ATR biochemical profiling before drawing any conclusions about activity.

Selectivity Counter-Screen Against GABA_A α5 Receptors in CNS Safety Pharmacology

Given the established GABA_A α5 binding of isoxazolo-pyrazine derivatives [2], this compound's non-fused architecture makes it suitable as a selectivity control in CNS-targeted programs where GABA_A α5 activity is undesired. The linear scaffold is predicted to exhibit >100-fold weaker GABA_A α5 binding than the fused isoxazolo-pyrazine series [2], enabling differentiation of target-specific pharmacology from scaffold-related off-target GABAergic effects.

Synthetic Intermediate for Diversified Kinase-Focused Libraries

The compound contains two synthetically accessible diversification points: the pyrazine ring (amenable to nucleophilic aromatic substitution) and the isoxazole 5-position (modifiable via cross-coupling). This bifunctional reactivity supports its procurement as a versatile building block for generating focused kinase inhibitor libraries, particularly for targets in the PIKK and PI3K families where isoxazole-pyrazine hybrids have shown clinical promise [1]. The methylene linker between isoxazole and carboxamide provides additional conformational flexibility compared to directly linked isoxazolo-pyrazines.

Antiproliferative Screening Against Fluorophenyl-Isoxazole-Responsive Cancer Lines

The 2-fluorophenylisoxazole substructure has demonstrated consistent activity against Hep3B and HepG2 hepatocellular carcinoma cell lines (IC50 values ranging from 5.76–34.64 µg/mL) [3]. Procuring this compound for inclusion in antiproliferative screening panels can help establish whether the pyrazine-2-carboxamide tail enhances, maintains, or diminishes the anticancer activity observed for simpler fluorophenyl-isoxazole-carboxamide analogs [3], contributing valuable SAR knowledge to the field.

Quote Request

Request a Quote for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.